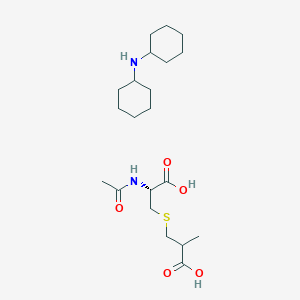
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis(dicyclohexylammonium) Salt(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt typically involves the acetylation of S-(2-Carboxypropyl)glutathione. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt involves its interaction with cellular thiol groups. It can modulate redox reactions within cells, influencing various metabolic pathways. The compound targets enzymes involved in oxidative stress responses, thereby exerting its effects on cellular health .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-carboxypropyl)-L-cysteine: A closely related compound with similar metabolic pathways.
S-(2-Carboxypropyl)glutathione: The precursor to N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt.
N-Acetylcysteine: Another acetylated thiol compound with antioxidant properties.
Uniqueness
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is unique due to its specific acetylation pattern and its ability to form stable bis(dicyclohexylammonium) salts. This stability enhances its utility in various applications, particularly in analytical and medicinal chemistry .
Propiedades
Fórmula molecular |
C21H38N2O5S |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1 |
Clave InChI |
ONFHBFMBJFROJS-IAFXWLLWSA-N |
SMILES isomérico |
CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
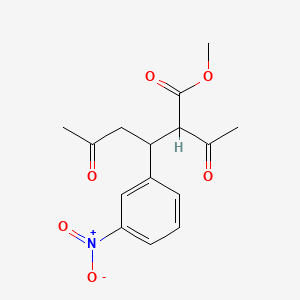
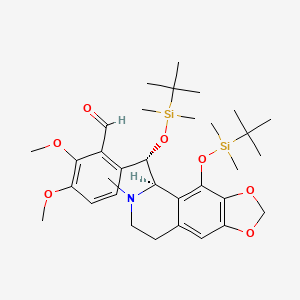
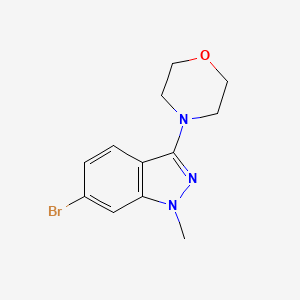
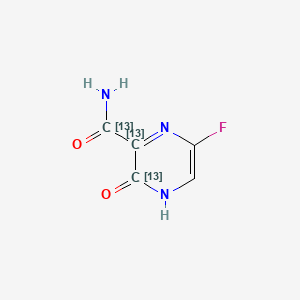
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
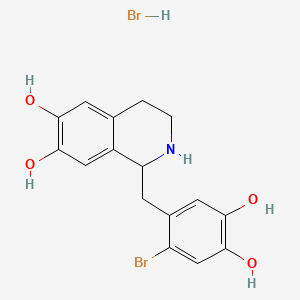
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
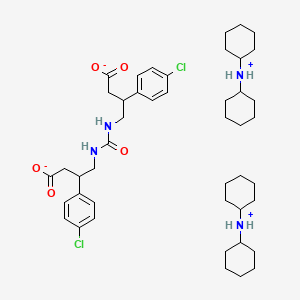
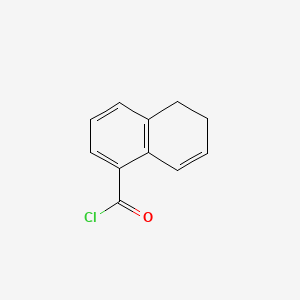
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
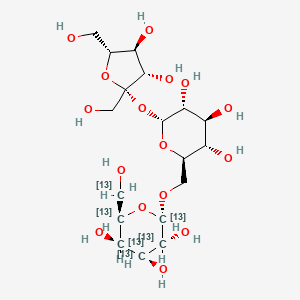
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
